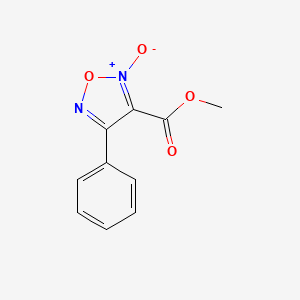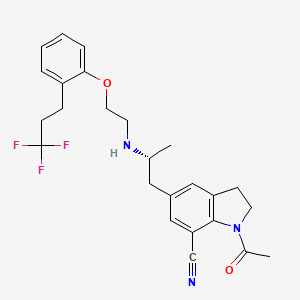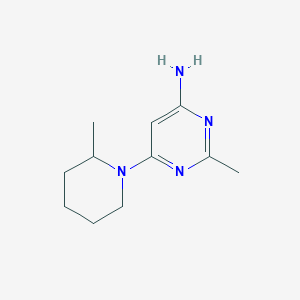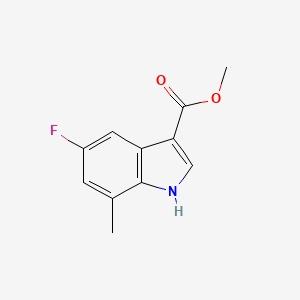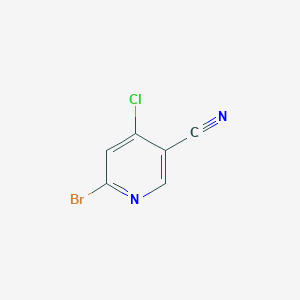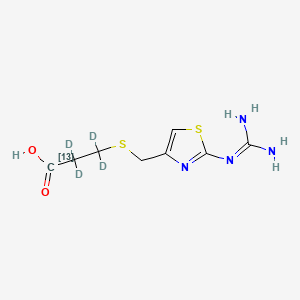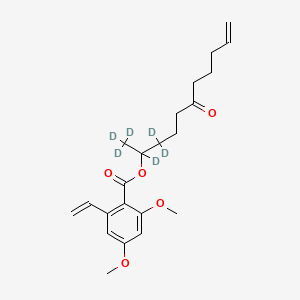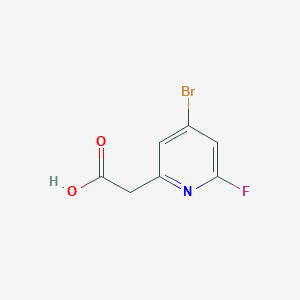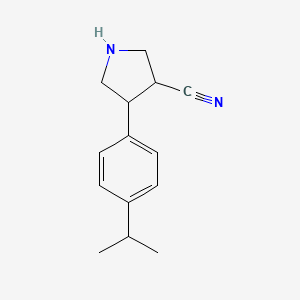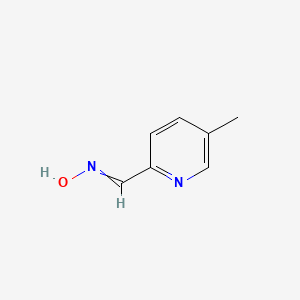![molecular formula C16H21N3O B13442230 (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine: is a complex organic compound that features an indole and piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Formation: The piperidine ring is usually synthesized via the hydrogenation of pyridine or through the reduction of piperidone.
Coupling Reaction: The indole and piperidine moieties are coupled using a suitable linker, often involving a condensation reaction with formaldehyde or other aldehydes.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the coupled product, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Products: Various quinones and hydroxy derivatives.
Reduced Products: Saturated piperidine derivatives.
Substituted Products: N-alkyl or N-acyl derivatives.
科学研究应用
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to certain receptors in the brain, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]amine: Similar structure but lacks the hydroxylamine group.
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.
Uniqueness
- The presence of the hydroxylamine group in (NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine provides unique reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C16H21N3O |
|---|---|
分子量 |
271.36 g/mol |
IUPAC 名称 |
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16- |
InChI 键 |
VOIJIMTXMUBFDD-VLGSPTGOSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)NC(=C2)/C(=N\O)/C3CCN(CC3)C |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=NO)C3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


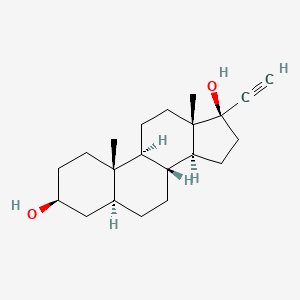
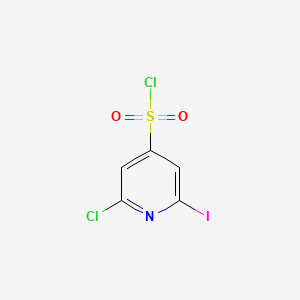
![L-[13C5]Xylose](/img/structure/B13442157.png)
